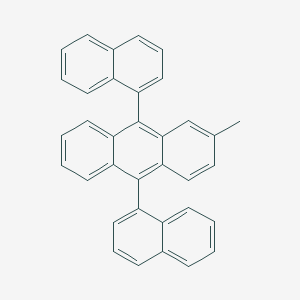
2-Methyl-9,10-di(naphthalen-1-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is an organic compound known for its use in organic light-emitting diodes (OLEDs). It is a highly efficient blue emitter and hole-transporting material, making it valuable in the field of organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-di(naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out by coupling 2-methyl-9,10-dibromoanthracene with naphthalen-1-ylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves high-purity sublimation techniques to ensure the material’s purity exceeds 99.0%. This method is crucial for applications in OLEDs where impurities can significantly affect performance .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-9,10-di(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-9,10-di(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter and hole-transporting material in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Industry: Widely used in the production of high-efficiency blue OLED devices.
Wirkmechanismus
The compound functions as a hole-transporting material by reducing the amount of hole carriers injected into the device, leading to a well-balanced carrier recombination. This balance is crucial for the efficient functioning of OLEDs . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate electron and hole transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is unique due to its high thermal stability and morphological stability, making it an excellent host material for blue OLEDs. Its ambipolar transporting ability and wide energy band-gap further enhance its performance in electronic devices .
Eigenschaften
Molekularformel |
C35H24 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2-methyl-9,10-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C35H24/c1-23-20-21-32-33(22-23)35(29-19-9-13-25-11-3-5-15-27(25)29)31-17-7-6-16-30(31)34(32)28-18-8-12-24-10-2-4-14-26(24)28/h2-22H,1H3 |
InChI-Schlüssel |
PGBFVDVTXFHOHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


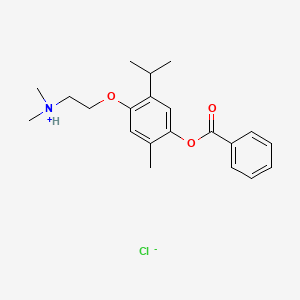
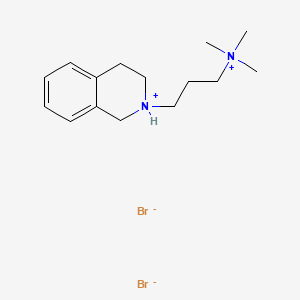
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
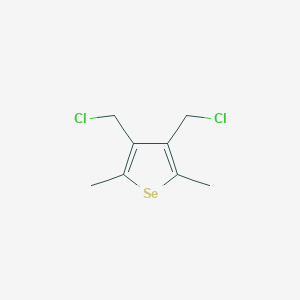

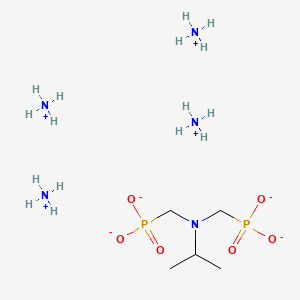
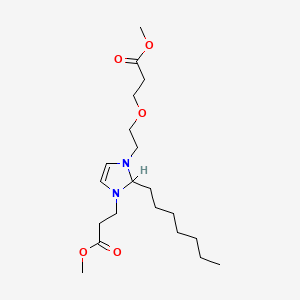

plumbane](/img/structure/B13771670.png)
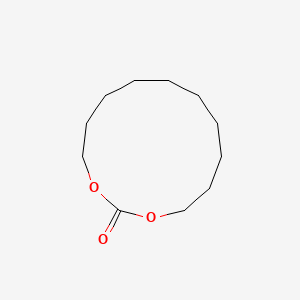
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
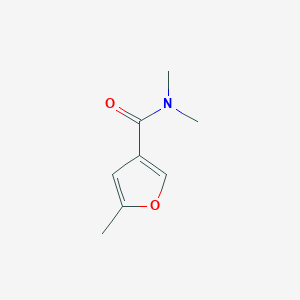

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
